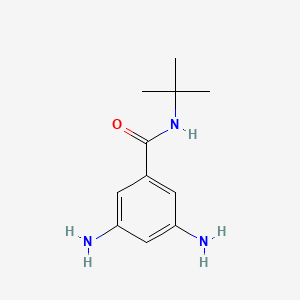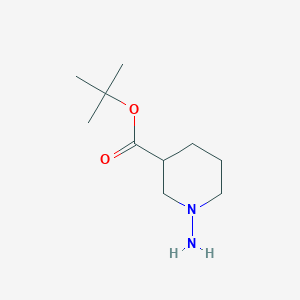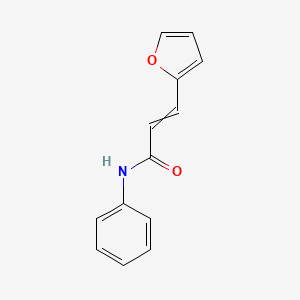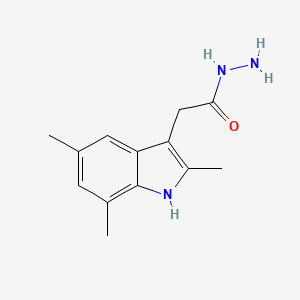
3,5-diamino-N-tert-butylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 3,5-diamino-N-tert-butilbenzamida es un compuesto orgánico con la fórmula molecular C11H17N3O. Es un derivado de la benzamida, que presenta dos grupos amino en las posiciones 3 y 5 del anillo de benceno y un grupo terc-butilo unido al átomo de nitrógeno del grupo amida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3,5-diamino-N-tert-butilbenzamida se puede lograr mediante varios métodos. Un enfoque común implica la reacción de cloruro de 3,5-dinitrobenzoílo con terc-butilamina, seguida de la reducción de los grupos nitro a grupos amino. Las condiciones de reacción típicamente incluyen:
-
Paso 1: Formación de Cloruro de 3,5-Dinitrobenzoílo
- Reaccionar ácido 3,5-dinitrobenzoico con cloruro de tionilo (SOCl2) para formar cloruro de 3,5-dinitrobenzoílo.
- Condiciones de reacción: Reflujo en condiciones anhidras.
-
Paso 2: Formación de 3,5-Dinitro-N-tert-butilbenzamida
- Reaccionar cloruro de 3,5-dinitrobenzoílo con terc-butilamina.
- Condiciones de reacción: Agitación a temperatura ambiente en una atmósfera inerte.
-
Paso 3: Reducción de los Grupos Nitro
- Reducir los grupos nitro a grupos amino utilizando un agente reductor como polvo de hierro y ácido clorhídrico o hidrogenación catalítica.
- Condiciones de reacción: Reflujo con polvo de hierro y ácido clorhídrico o hidrogenación a temperatura ambiente bajo gas hidrógeno.
Métodos de Producción Industrial
La producción industrial de 3,5-diamino-N-tert-butilbenzamida puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. Además, los procesos industriales pueden incorporar técnicas de purificación avanzadas, como la recristalización y la cromatografía, para garantizar un producto de alta calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 3,5-diamino-N-tert-butilbenzamida experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos amino se pueden oxidar a grupos nitro utilizando agentes oxidantes fuertes como permanganato de potasio (KMnO4) o ácido nítrico (HNO3).
Reducción: Los grupos nitro se pueden reducir a grupos amino utilizando agentes reductores como polvo de hierro y ácido clorhídrico o hidrogenación catalítica.
Sustitución: Los grupos amino pueden participar en reacciones de sustitución nucleófila, donde se pueden reemplazar por otros grupos funcionales utilizando reactivos apropiados.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO4) en medio ácido o básico.
Reducción: Polvo de hierro y ácido clorhídrico o hidrogenación catalítica con paladio sobre carbono (Pd/C).
Sustitución: Varios nucleófilos como haluros, alcóxidos o aminas en condiciones adecuadas.
Principales Productos Formados
Oxidación: Formación de 3,5-dinitro-N-tert-butilbenzamida.
Reducción: Formación de 3,5-diamino-N-tert-butilbenzamida.
Sustitución: Formación de benzamidas sustituidas con diferentes grupos funcionales que reemplazan los grupos amino.
Aplicaciones Científicas De Investigación
La 3,5-diamino-N-tert-butilbenzamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su potencial como sonda bioquímica para estudiar las actividades enzimáticas y las interacciones proteicas. Sus características estructurales la hacen adecuada para estudios de unión con macromoléculas biológicas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas. Su capacidad para interactuar con objetivos moleculares específicos en las células la convierte en un candidato para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos especiales y materiales avanzados. Sus propiedades químicas únicas la hacen valiosa para aplicaciones en recubrimientos, adhesivos y polímeros.
Mecanismo De Acción
El mecanismo de acción de la 3,5-diamino-N-tert-butilbenzamida implica su interacción con objetivos moleculares específicos en los sistemas biológicos. El compuesto puede unirse a enzimas y proteínas, modulando sus actividades. Los grupos amino en el anillo de benceno pueden formar enlaces de hidrógeno con los sitios activos de las enzimas, influyendo en sus funciones catalíticas. Además, el grupo terc-butilo proporciona impedimento estérico, afectando la afinidad de unión y la selectividad del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 3,5-diaminobenzoico: Estructura similar, pero carece del grupo terc-butilo. Se utiliza en la síntesis de poliimidas y otros polímeros.
N-tert-butilbenzamida: Carece de los grupos amino en el anillo de benceno. Se utiliza como intermedio en la síntesis orgánica y como estabilizador en polímeros.
3,5-Dinitro-N-tert-butilbenzamida: Contiene grupos nitro en lugar de grupos amino. Se utiliza como precursor en la síntesis de 3,5-diamino-N-tert-butilbenzamida.
Singularidad
La 3,5-diamino-N-tert-butilbenzamida es única debido a la presencia de ambos grupos amino y el grupo terc-butilo. Esta combinación confiere propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones. Los grupos amino mejoran su reactividad y capacidades de unión, mientras que el grupo terc-butilo proporciona protección estérica y estabilidad.
Propiedades
Fórmula molecular |
C11H17N3O |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
3,5-diamino-N-tert-butylbenzamide |
InChI |
InChI=1S/C11H17N3O/c1-11(2,3)14-10(15)7-4-8(12)6-9(13)5-7/h4-6H,12-13H2,1-3H3,(H,14,15) |
Clave InChI |
DVUDISRDJACMHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)C1=CC(=CC(=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride dihydrate](/img/structure/B12453409.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide](/img/structure/B12453417.png)


![(4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12453431.png)

![5-Chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-[(2-methylphenyl)methyl]indol-2-one](/img/structure/B12453441.png)

![dimethyl 2-{1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B12453450.png)

![tert-butyl 4-oxo-hexahydro-2H-pyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B12453460.png)
![N-[4-(4-Benzoyl-1-piperazinyl)phenyl]-3-(4-chlorophenyl)-2-propenamide](/img/structure/B12453495.png)
